(11-Bromoundecyl)(diphenyl)phosphane
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Overview
Description
(11-Bromoundecyl)(diphenyl)phosphane is an organophosphorus compound characterized by the presence of a bromine atom attached to an undecyl chain, which is further bonded to a diphenylphosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11-Bromoundecyl)(diphenyl)phosphane typically involves the reaction of 11-bromoundecanol with diphenylphosphane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane bond. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(11-Bromoundecyl)(diphenyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phosphane group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include (11-azidoundecyl)(diphenyl)phosphane and (11-thiolundecyl)(diphenyl)phosphane.
Oxidation Reactions: The major product is (11-Bromoundecyl)(diphenyl)phosphine oxide.
Reduction Reactions: The major product is (11-Bromoundecyl)(diphenyl)phosphine.
Scientific Research Applications
(11-Bromoundecyl)(diphenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential applications in drug development, particularly in the design of phosphane-based drugs. The compound’s unique chemical properties allow for the modification of drug molecules to enhance their efficacy and selectivity.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (11-Bromoundecyl)(diphenyl)phosphane involves its interaction with molecular targets through the phosphane group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s activity. The pathways involved in its mechanism of action include the formation of phosphane-metal complexes and the modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (11-Diphenylphosphanylundecyl)(diphenyl)phosphane
- (11-Bromoundecyl)(phenyl)phosphane
- (11-Bromoundecyl)(methyl)phosphane
Uniqueness
(11-Bromoundecyl)(diphenyl)phosphane is unique due to the presence of both a bromine atom and a diphenylphosphane group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. Compared to similar compounds, it offers a broader range of reactivity and potential for modification, which is advantageous in both research and industrial settings.
Properties
CAS No. |
919356-54-0 |
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Molecular Formula |
C23H32BrP |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
11-bromoundecyl(diphenyl)phosphane |
InChI |
InChI=1S/C23H32BrP/c24-20-14-6-4-2-1-3-5-7-15-21-25(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2 |
InChI Key |
HOONWUXYMREELB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
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